molecular formula C11H12N2 B145319 2-Methyl-3-(1H-pyrrol-1-yl)aniline CAS No. 137352-75-1

2-Methyl-3-(1H-pyrrol-1-yl)aniline

Cat. No. B145319
CAS RN: 137352-75-1
M. Wt: 172.23 g/mol
InChI Key: OBJLTEKIKVHAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(1H-pyrrol-1-yl)aniline, also known as 2-methyl-3-pyrrolylaniline, is an aniline derivative with a pyrrole ring and a methyl group attached to the nitrogen atom. It is a white solid with a melting point of 92-94°C and is soluble in water, ethanol, and chloroform. It is a versatile chemical compound used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

1. Structural Analysis and Interaction Studies

The research of compounds structurally related to 2-Methyl-3-(1H-pyrrol-1-yl)aniline, such as isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, reveals unique structural characteristics. These compounds exhibit a planar backbone and interactions including intermolecular N-H···N hydrogen bonds and C-H···π interactions, forming centrosymmetric dimers (Su et al., 2013).

2. Photophysics and Electroluminescence

Derivatives of compounds similar to this compound, such as N,N-Di(3-(1H-pyrazol-1-yl)phenyl)aniline, have been explored for their photophysical properties. These compounds are involved in the synthesis of tetradentate bis-cyclometalated platinum(II) complexes, showing potential in electroluminescence applications and Organic Light-Emitting Diode (OLED) devices (Vezzu et al., 2010).

3. Catalytic and Chemical Reactions

The study of chemical reactions involving compounds related to this compound has been extensive. For example, the copper or iron-catalyzed aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines demonstrates the utility of these compounds in synthesizing pyrrolo[1,2-a]quinoxalines (Dai et al., 2017). Similarly, the synthesis of novel pyrrolo[1,2-c][1,3]benzodiazepine and pyrrolo[3,2-c]- [1]benzazepine ring systems from compounds like (2-aminophenyl)(1H-pyrrol-2-yl)methanone, using triphosgene as a reagent, highlights the versatility of these compounds in synthesizing complex chemical structures (Rotas & Varvounis, 2020).

4. Material Science and Corrosion Studies

The synthesis and characterization of Schiff bases derived from pyrrole-2-carbaldehyde, structurally similar to this compound, have been explored for their potential in material science, specifically in corrosion inhibition. The study indicates that these bases exhibit significant inhibitory action against corrosion, suggesting their utility in protective coatings and materials (Charles et al., 2020).

Safety and Hazards

The safety data sheet for “2-Methyl-3-(1H-pyrrol-1-yl)aniline” indicates that it is classified as a combustible solid . The flash point is not applicable . Further safety and hazard information should be available in the material safety data sheet (MSDS) provided by the supplier.

properties

IUPAC Name

2-methyl-3-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h2-8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJLTEKIKVHAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377026
Record name 2-Methyl-3-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

137352-75-1
Record name 2-Methyl-3-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.